molecular formula C11H11N3O B13047614 4-Oxo-1-(pyrimidin-5-YL)cyclohexane-1-carbonitrile

4-Oxo-1-(pyrimidin-5-YL)cyclohexane-1-carbonitrile

Cat. No.: B13047614
M. Wt: 201.22 g/mol
InChI Key: LTDIDRPDBKQYNW-UHFFFAOYSA-N
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Description

4-Oxo-1-(pyrimidin-5-YL)cyclohexane-1-carbonitrile is a chemical compound with the molecular formula C11H11N3O. It is known for its unique structure, which includes a pyrimidine ring attached to a cyclohexane ring with a nitrile group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1-(pyrimidin-5-YL)cyclohexane-1-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrimidine derivative with a cyclohexanone derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1-(pyrimidin-5-YL)cyclohexane-1-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted pyrimidine derivatives .

Scientific Research Applications

4-Oxo-1-(pyrimidin-5-YL)cyclohexane-1-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxo-1-(pyrimidin-5-YL)cyclohexane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Properties

Molecular Formula

C11H11N3O

Molecular Weight

201.22 g/mol

IUPAC Name

4-oxo-1-pyrimidin-5-ylcyclohexane-1-carbonitrile

InChI

InChI=1S/C11H11N3O/c12-7-11(3-1-10(15)2-4-11)9-5-13-8-14-6-9/h5-6,8H,1-4H2

InChI Key

LTDIDRPDBKQYNW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1=O)(C#N)C2=CN=CN=C2

Origin of Product

United States

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